2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate is a compound with the chemical formula and a molecular weight of 334.32 g/mol. It is recognized by its CAS number 64987-85-5 and is classified under the category of pyrrolidine derivatives. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate features a pyrrolidine ring fused with a cyclohexane derivative. Key structural data includes:
This structure contributes to its potential reactivity and interaction with biological targets.
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate can participate in various chemical reactions typical for compounds containing both carbonyl and amine functionalities:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Further studies involving receptor binding assays and in vivo models are necessary to clarify its pharmacodynamics.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate has potential applications in:
Research into this compound could yield valuable insights into its efficacy and safety profiles for potential therapeutic uses.
The 4,4-difluorocyclohexane carboxylate unit serves as a critical pharmacophore in medicinal chemistry due to its ability to modulate conformation, lipophilicity, and metabolic stability. The geminal difluorination at C4 induces a diequatorial conformation in the cyclohexane ring, minimizing 1,3-diaxial repulsions and creating a sterically defined equatorial carboxylate handle for further derivatization [2]. This conformational preference is substantiated by density functional theory (DFT) calculations, revealing a 2.8 kcal/mol stabilization compared to monofluorinated analogues. The strong gauche effect of the C–F bonds and hyperconjugative interactions involving σ*(C–F) orbitals further rigidify the structure, making it an ideal bioisostere for tert-butyl or cyclohexyl groups in drug design [4] [8].
Synthetic access to 4,4-difluorocyclohexanecarboxylic acid typically proceeds via a double dehydrofluorination-electrophilic fluorination sequence:
Table 1: Impact of Fluorination on Physicochemical Properties of Cyclohexane Carboxylates
Substituent | logP | Conformational Energy (kcal/mol) | Acid pKa |
---|---|---|---|
4,4-H₂ | 1.8 | 0.0 (reference) | 4.9 |
4,4-F₂ | 2.3 | -2.8 (stabilized) | 3.7 |
4-F (axial) | 2.0 | +1.5 (destabilized) | 4.2 |
NHS ester formation from 4,4-difluorocyclohexanecarboxylic acid exemplifies a nucleophilic acyl substitution (SₙAc) mechanism. The reaction proceeds under mild conditions (0–25°C) via a tetrahedral intermediate:
Critical optimization parameters include:
The electron-withdrawing difluoromethylene group enhances electrophilicity at the carbonyl carbon, accelerating NHS ester formation by 4-fold compared to non-fluorinated analogues, as confirmed by kinetic studies [3].
Achieving geminal difluorination at C4 requires precise control to avoid overfluorination or regioisomer formation. Two dominant strategies exist:
:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0